Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC), a ribonucleoside analog. [] It is classified as an antiviral agent and has been the subject of extensive research for its activity against RNA viruses, particularly SARS-CoV-2. [] Molnupiravir is notable for its oral bioavailability, making it a potential candidate for outpatient treatment of viral infections. []
The synthesis of Molnupiravir involves a multi-step process. While specific details are not provided in the analyzed papers, they highlight the role of nucleoside chemistry and the production of the active metabolite NHC. [] The synthesis likely involves the protection and deprotection of functional groups and the formation of the isobutyryl ester side chain.
The molecular structure of Molnupiravir has been studied extensively due to its interaction with viral RNA polymerases. [] The molecule contains a ribose sugar, a nucleobase (cytosine derivative), and an isobutyryl ester side chain. [] The N4-hydroxy group on the cytosine moiety is crucial for its antiviral activity.
Molnupiravir exerts its antiviral activity by introducing mutations into the viral RNA during replication. [] The active metabolite NHC-TP is incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp), competing with natural cytidine triphosphate. [, ] This incorporation leads to an accumulation of errors in the viral genome, ultimately rendering the virus unable to replicate effectively. [, ]
Molnupiravir is an orally bioavailable compound. [] It is rapidly hydrolyzed to NHC in the body, leading to low plasma concentrations of Molnupiravir itself. [] NHC exhibits a longer half-life and a flatter pharmacokinetic profile. [] The molecule's properties facilitate its administration and distribution within the body.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: